2,2,4-Trimethyl-1,3-pentanediol

Unsaturated Polyester Resin Viscosity Control High-Solids Coatings

2,2,4-Trimethyl-1,3-pentanediol (TMPD) is an asymmetrical, sterically hindered diol essential for high-solids coatings and polyurethanes requiring hydrolytic stability and low viscosity. Its unique primary/secondary hydroxyl architecture prevents generic substitution by NPG or BDO. Choose TMPD to ensure compliant VOC levels, enhanced durability in humid environments, and optimal resin performance.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 144-19-4
Cat. No. B051712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,3-pentanediol
CAS144-19-4
Synonyms2,2,4-Trimethyl-1,3-pentanediol;  NSC 6368;  Nexcoat 795;  TMPD (Alcohol)
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)(C)CO)O
InChIInChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3
InChIKeyJCTXKRPTIMZBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.13 M
SOL IN HOT BENZENE
(96% PURE) SOL IN ACETONE
SOL IN ALC, ETHER
Water solubility= 19,000 mg/l at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethyl-1,3-pentanediol (TMPD, CAS 144-19-4) Procurement & Technical Profile


2,2,4-Trimethyl-1,3-pentanediol (TMPD) is a branched, eight-carbon aliphatic diol (C8H18O2, MW 146.23) supplied as a white crystalline solid with a melting point of 50–53°C [1]. Unlike linear diols, TMPD possesses an asymmetrical molecular architecture featuring both a primary and a secondary hydroxyl group, with the secondary –OH sterically shielded by adjacent methyl substituents . This structural attribute confers a unique combination of moderate water solubility (31.5 g/L at 20°C), excellent solubility in alcohols, ketones, and aromatic solvents, and a high boiling point (232°C) with low vapor pressure (0.314 Pa at 20°C) [1][2]. Industrially, TMPD serves as a key intermediate for Texanol™ ester coalescents and TXIB plasticizers, and is extensively employed in high-solids coatings, unsaturated polyester resins, polyurethanes, and specialty plasticizers where its steric hindrance modulates reactivity and enhances final polymer properties .

Why 2,2,4-Trimethyl-1,3-pentanediol (TMPD) Cannot Be Simply Substituted by Neopentyl Glycol or Other Symmetrical Diols


Generic substitution of TMPD with structurally simpler, symmetrical diols—most notably neopentyl glycol (NPG) or 1,4-butanediol (BDO)—predictably fails in high-performance applications because TMPD's unique asymmetrical and sterically hindered structure directly controls three critical performance axes: hydrolytic stability, resin viscosity, and glass transition temperature (Tg). While NPG is a symmetrical, neopentyl-structured diol, TMPD possesses one primary and one secondary hydroxyl group, the latter being sterically shielded by adjacent methyl groups [1]. This structural asymmetry alters the kinetics of polyesterification and polyurethane formation, leading to measurably different polymer architectures. Polyesters derived from TMPD exhibit significantly enhanced resistance to hydrolysis compared to those made with conventional linear or symmetrical diols, a direct consequence of the steric protection imparted to the ester linkage [1]. Furthermore, TMPD's branched, unsymmetrical geometry disrupts polymer chain packing, resulting in lower resin viscosity and reduced crystallinity, which are essential for formulating compliant, high-solids coatings . Consequently, replacing TMPD with NPG or BDO without complete formulation re-engineering will yield resins with unacceptably high viscosity, poor hydrolytic stability, and altered thermal properties, directly compromising product performance in demanding end-uses.

2,2,4-Trimethyl-1,3-pentanediol (TMPD) Differentiating Performance Data vs. Key Comparators


TMPD-Based Unsaturated Polyester Resin Viscosity Reduction vs. NPG-Based Formulations

The asymmetrical, sterically hindered structure of TMPD reduces intermolecular chain packing and hydrogen bonding in unsaturated polyester resins, yielding markedly lower formulation viscosities compared to resins prepared with the symmetrical diol neopentyl glycol (NPG). This viscosity differential is critical for achieving compliant high-solids, low-VOC coatings.

Unsaturated Polyester Resin Viscosity Control High-Solids Coatings

TMPD vs. NPG and 1,4-Cyclohexanedimethanol (CHDM): Structural Basis for Enhanced Hydrolytic Stability

In polyester resin applications, TMPD provides superior hydrolytic stability compared to resins synthesized with neopentyl glycol (NPG) or 1,4-cyclohexanedimethanol (CHDM). The steric shielding of the secondary hydroxyl group and the resulting ester linkage in TMPD-based polyesters physically impedes water penetration and ester hydrolysis, a mechanism not available in symmetrical diols. [1]

Polyester Resin Hydrolytic Stability Coating Durability

TMPD Monoester Derivative (Texanol™) Coalescing Efficiency vs. Propylene Glycol in Latex Paints

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol™), the commercial ester derivative of TMPD, exhibits significantly higher coalescing efficiency in latex paints compared to propylene glycol. The TMPD ester achieves effective Minimum Film Formation Temperature (MFFT) reduction and film integrity at lower concentrations, directly attributable to its optimized hydrophobicity and partition coefficient. [1]

Architectural Coatings Coalescing Agent Latex Paint Formulation

TMPD Diisobutyrate (TXIB) vs. DOTP: Molecular Architecture and Plasticizing Efficiency

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB) is a compact, low-molecular-weight plasticizer (C16H30O4, MW 286.41 g/mol) that confers distinct rheological and processing advantages in PVC formulations compared to bulkier plasticizers like dioctyl terephthalate (DOTP). The smaller molecular volume and branched structure of TXIB facilitate faster diffusion and lower melt viscosity during compounding. [1]

PVC Plasticizer Non-Phthalate Plasticizer Polymer Compounding

2,2,4-Trimethyl-1,3-pentanediol (TMPD) Optimal Industrial & Research Deployment Scenarios


Formulating VOC-Compliant High-Solids Polyester Coatings for Architectural and Industrial Maintenance

TMPD is the preferred diol building block for synthesizing low-viscosity, high-solids saturated and unsaturated polyester resins. The steric hindrance of TMPD reduces resin viscosity, enabling formulators to achieve compliant VOC levels (e.g., <250 g/L) without compromising film integrity. This application directly leverages the viscosity reduction and hydrolytic stability evidence presented in Section 3. [1]

Synthesizing Hydrolytically Stable Polyester Polyols for Durable Polyurethane Elastomers and Adhesives

Polyester polyols incorporating TMPD as a co-monomer impart exceptional hydrolytic stability to the resulting polyurethane elastomers and adhesives. This property is critical for applications requiring long-term durability in humid or wet environments, such as industrial rollers, seals, and marine coatings. The structural basis for this stability is the steric shielding of the ester linkage, as detailed in Section 3.

Deploying TXIB (TMPD Diisobutyrate) as a High-Efficiency, Non-Phthalate Plasticizer in Flexible PVC Compounding

The ultra-low viscosity (9 cps) of TXIB—the diisobutyrate ester of TMPD—makes it a highly efficient, non-phthalate plasticizer for PVC plastisols. Its rapid fusion characteristics and low-temperature flexibility are particularly advantageous for manufacturing vinyl flooring, wall coverings, and extruded profiles where processing speed and final product softness are paramount.

Designing Low-VOC Architectural Latex Paints with Optimized Coalescence and Cold-Temperature Film Formation

TMPD monoisobutyrate (Texanol™) is a benchmark coalescing agent for waterborne architectural coatings. It provides efficient MFFT reduction and promotes robust film formation, even under low-temperature application conditions. Its use is driven by the need for high-performance, low-odor, and low-VOC paints that meet stringent environmental regulations while delivering durable, high-quality finishes. [2]

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